Asperlin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of asperlin involves several steps. One method starts with tri-0-acetyl-D-glucal, which undergoes a series of transformations to yield the desired compound . Another approach uses a propargyltitanium reagent derived from 1-trimethylsilyl-3-(tetrahydropyranyloxy)propyne, which condenses with crotonaldehyde to produce the corresponding erythro alcohol. This intermediate is then converted to this compound through a series of seven steps .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the marine fungus Aspergillus versicolor. The fungus is cultured under specific conditions to maximize the yield of this compound, which is then extracted and purified for further use .

Analyse Des Réactions Chimiques

Types of Reactions: Asperlin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organotitanium reagents, crotonaldehyde, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Major Products: The major products formed from the reactions involving this compound include its stereoisomers and other derivatives that exhibit enhanced biological activities .

Applications De Recherche Scientifique

Anti-Obesity Properties

Asperlin has demonstrated significant anti-obesity effects in various animal models, particularly in high-fat diet-fed mice. Key findings include:

- Energy Expenditure : this compound administration (80 mg/kg) for 12 weeks resulted in increased energy expenditure and thermogenesis, as evidenced by enhanced carbon dioxide production rates and elevated body temperatures during cold exposure tests .

- Gut Microbiota Modulation : The compound altered the gut microbiota composition, increasing the relative abundance of beneficial bacteria such as Bacteroidetes, which is associated with improved metabolic health .

- Mechanisms of Action : this compound promotes the expression of thermogenic genes such as PGC1α and UCP1, contributing to its anti-obesity effects without reducing food intake .

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties, particularly in models of atherosclerosis:

- Foam Cell Formation Inhibition : Studies have shown that this compound inhibits lipopolysaccharide (LPS)-induced foam cell formation in macrophages, a crucial step in atherogenesis .

- Reduction of Inflammatory Markers : In ApoE−/− mice, oral administration of this compound significantly decreased serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 while reducing atherosclerotic plaque formation .

Antifungal Activity

The antifungal properties of this compound have been noted in various studies:

- Mechanism of Action : this compound's structure includes an epoxide ring that enhances its biological activity against fungal pathogens. It has been shown to inhibit the growth of specific fungi by disrupting cellular processes .

Antitumor Potential

This compound has also been investigated for its antitumor properties:

- Induction of Apoptosis : Research indicates that this compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase .

- Cervical Carcinoma Studies : In vitro studies on HeLa cells demonstrated that this compound treatment resulted in significant reductions in cell proliferation and increased apoptotic markers .

Summary Table of Applications

Mécanisme D'action

Asperlin exerts its effects through several mechanisms. It inhibits lipopolysaccharide-evoked foam cell formation and promotes cholesterol efflux in macrophages . Additionally, this compound suppresses the production of pro-inflammatory factors and shifts macrophage polarization from the M1 to the M2 phenotype, which is associated with anti-inflammatory effects . These actions contribute to its anti-atherosclerotic and anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Asperlin is unique compared to other similar compounds due to its diverse biological activities and marine origin. Similar compounds include:

Sphaeropsidin A: Exhibits antifungal activity and is effective in controlling plant diseases.

®-Formosusin A: Shows antimicrobial properties and is used in biocontrol applications.

®-Variotin: Another antifungal compound with potential agricultural applications.

These compounds share some biological activities with this compound but differ in their specific applications and mechanisms of action.

Activité Biologique

Asperlin is a secondary metabolite produced by various species of the fungus Aspergillus, particularly noted for its biological activity against several health conditions. This article provides a detailed examination of the biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily isolated from marine-derived fungi such as Aspergillus nidulans and Aspergillus versicolor. Its biological activities include antifungal, anti-inflammatory, and anti-obesity properties. Research has demonstrated its potential in inducing apoptosis in cancer cells, modulating gut microbiota, and enhancing energy expenditure.

-

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in human cervical carcinoma cells through the generation of reactive oxygen species (ROS). This process involves: -

Anti-Obesity Effects

In animal models, this compound has demonstrated efficacy in preventing obesity induced by high-fat diets (HFD). Key findings include: -

Gut Microbiota Modulation

This compound treatment has been linked to changes in gut microbiota composition, notably increasing the relative abundance of beneficial bacteria such as Bacteroidetes, which is associated with improved metabolic health .

Table 1: Summary of Biological Activities of this compound

Case Study: Anti-Obesity Effects in Mice

A study conducted on C57BL/6 mice fed a high-fat diet for 12 weeks demonstrated that this compound effectively mitigated weight gain and fat deposition. The experimental group receiving this compound showed:

Propriétés

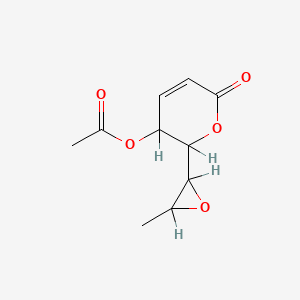

IUPAC Name |

[2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKNARKFCOPTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69651-03-2 | |

| Record name | ASPERLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.